1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(4-fluorophenoxy)ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c21-14-3-5-16(6-4-14)28-9-8-22-20(25)17-12-18(19-2-1-10-29-19)24(23-17)15-7-11-30(26,27)13-15/h1-6,10,12,15H,7-9,11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFVTASZGHWNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCCOC3=CC=C(C=C3)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has shown potential in various biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Heterocyclic rings : Pyrazole and thiophene moieties.
- Functional groups : A carboxamide group and a fluorophenoxy substituent.
The molecular formula is C₁₈H₁₈F₁N₃O₂S₂, and it has a molecular weight of approximately 373.48 g/mol.
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives containing thiophene and pyrazole rings have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cyclooxygenase (COX) : Many thiophene derivatives act as COX inhibitors, which play a role in cancer progression by modulating inflammatory pathways .
- Apoptosis Induction : Studies have demonstrated that related compounds can induce apoptosis in cancer cells, leading to reduced tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : Similar thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
| Bacillus subtilis | 22 |
Antioxidant Activity
Antioxidant assays reveal that compounds with similar structures can scavenge free radicals effectively. For example, the ABTS assay results indicate high percentage inhibition rates, suggesting strong antioxidant capabilities:
| Compound | % Inhibition |
|---|---|
| Ascorbic Acid (Control) | 88.0 |
| Compound A | 87.2 |
| Compound B | 83.5 |
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : The presence of thiophene rings enhances the ability to neutralize ROS, thereby protecting cells from oxidative stress.
- Cell Cycle Arrest : Some studies suggest that related compounds can interfere with cell cycle progression, leading to growth inhibition in cancer cells.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of pyrazole derivatives for anticancer activity. The results showed that certain modifications led to enhanced potency against various cancer cell lines, indicating the importance of structural features in determining biological activity .
Antimicrobial Efficacy Research
Another study focused on the antimicrobial properties of thiophene-based compounds demonstrated significant antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli. The research highlighted the potential for developing new antibiotics based on these structures .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Sulfone vs.
- Fluorinated Substituents: The 4-fluorophenoxy group mirrors penflufen’s 5-fluoro substituent, which is critical for antifungal activity . This substitution may enhance binding to hydrophobic enzyme pockets .
- Thiophene vs. Phenyl Rings: The thiophen-2-yl group offers π-stacking capabilities distinct from darolutamide’s cyanophenyl group, possibly influencing target selectivity .
Antifungal Activity:
Pyrazole carboxamides like penflufen inhibit succinate dehydrogenase (SDH), a key enzyme in fungal respiration .
Receptor Binding and Selectivity:
Compounds with fluorophenoxy chains (e.g., ) exhibit enhanced binding to G-protein-coupled receptors (GPCRs) in calcium mobilization assays. The target compound’s 2-(4-fluorophenoxy)ethyl group may similarly enhance GPCR affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
